N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers
Properties
Molecular Formula |
C25H26N2O7S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O7S/c1-16-5-12-21-23(13-16)34-24(25(28)26-20-11-8-18(32-3)14-22(20)33-4)15-27(21)35(29,30)19-9-6-17(31-2)7-10-19/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
NOFHQQKBJQWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include phenols and amines, which react in the presence of catalysts.
Introduction of Substituents: The methoxy and sulfonyl groups are introduced through electrophilic aromatic substitution reactions. Reagents such as methoxybenzene and sulfonyl chlorides are used.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced benzoxazine derivatives.
Substitution: Various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
Chemistry
Polymer Science: Used in the synthesis of high-performance polymers with applications in aerospace and electronics.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Materials Science: Application in the development of advanced materials with unique mechanical and thermal properties.
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its application:
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the 7-methyl group, which may affect its chemical properties and applications.
N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Differs in the oxidation state of the benzoxazine ring.
Uniqueness
The presence of the 7-methyl group and the specific arrangement of methoxy and sulfonyl groups make N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE unique
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
